2-Methylacetoacetic acid

概要

説明

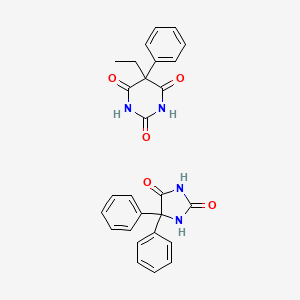

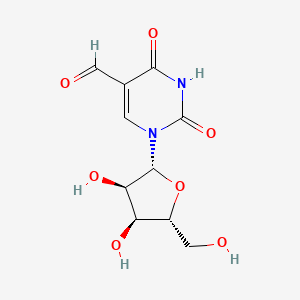

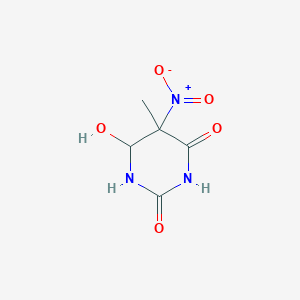

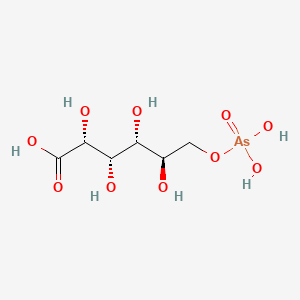

2-Methylacetoacetic acid is an important organic compound with the chemical formula C5H8O3. It is also known as 3-oxo-2-methylbutanoic acid and is a derivative of acetoacetic acid. This compound is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds.

科学的研究の応用

Herbicide Research

2-Methylacetoacetic acid has been studied in the context of plant-growth substances and herbicides. Research from the Imperial College of Science and Technology, dating back to 1945, compared the performance of plant-growth substances, including 4-chloro-2-methyl-phenoxyacetic acid, under field conditions with other herbicides. This work was instrumental in understanding chemical methods for weed eradication (Blackman, 1945).

Biochemistry and Metabolism

This compound plays a role in metabolic processes, specifically in isoleucine metabolism. Research has identified its involvement in disorders such as 2-methyl-3-hydroxybutyric aciduria, where it is excreted excessively along with other metabolites. This condition is linked to mitochondrial short chain-specific 3-ketoacyl-CoA thiolase activity, highlighting the compound's role in metabolic pathways (Middleton, 1987).

Medical Research

In medical research, this compound has been studied for its potential involvement in mitochondrial disorders. For instance, mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency, a disorder affecting isoleucine and ketone body metabolism, is characterized by the urinary excretion of this compound along with others. This deficiency can lead to ketoacidosis and other serious health issues, indicating the compound's significance in medical diagnostics (Søvik, 1992).

Oxidative Stress Research

This compound has also been implicated in oxidative stress in the brain. A study demonstrated that it induced lipid peroxidation and sulfhydryl oxidation in rat cerebral cortex, suggesting a role in protein oxidative damage. This finding is crucial for understanding the pathomechanisms in diseases where this compound accumulation occurs, such as in mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency (Leipnitz et al., 2010).

Enzymatic Studies

Enzymatic studies involving 2-methylacetoacetyl-CoA have been conducted to understand its interactions and the consequences of its deficiency. The preparation, purification, and characterization of 2-methylacetoacetyl coenzyme A, along with its role in enzymatic assays, have provided insights into metabolic disorders and enzyme deficiencies (Middleton & Bartlett, 1983).

Safety and Hazards

作用機序

Target of Action

2-Methylacetoacetic acid is a metabolite that has an increased excretion in patients with acetoacetyl-CoA thiolase deficiency . Thiolases are ubiquitous and important enzymes, which can occur in the cytosol, the mitochondria, or the peroxisomes . These enzymes are the primary targets of this compound.

Mode of Action

Thiolases are CoA-dependent enzymes which catalyze the formation of a carbon-carbon bond in a Claisen condensation step and its reverse reaction via a thiolytic degradation mechanism . This compound interacts with these enzymes, affecting their normal functioning.

Biochemical Pathways

Mitochondrial acetoacetyl-CoA thiolase (T2) is important in the pathways for the synthesis and degradation of ketone bodies as well as for the degradation of 2-methylacetoacetyl-CoA . The interaction of this compound with these enzymes affects these biochemical pathways.

Pharmacokinetics

It is known that this compound is found in urine , suggesting that it is excreted through the renal system.

Result of Action

The interaction of this compound with thiolases affects the catabolism of isoleucine and ketone bodies . This can lead to intermittent ketoacidotic episodes . Moreover, this compound is found to be associated with beta-ketothiolase deficiency, which is an inborn error of metabolism . This disorder impairs the body’s ability to process a protein building block (amino acid) called isoleucine and to process ketones, which are molecules produced during the breakdown of fats .

生化学分析

Biochemical Properties

2-Methylacetoacetic acid is involved in several biochemical reactions, primarily through its interaction with enzymes such as acetoacetyl-CoA thiolase (T2). This enzyme is crucial for the synthesis and degradation of ketone bodies and the catabolism of isoleucine . The interaction between this compound and acetoacetyl-CoA thiolase involves the formation and breakdown of 2-methylacetoacetyl-CoA, a key intermediate in these metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is associated with beta-ketothiolase deficiency, an inborn error of metabolism that affects the catabolism of isoleucine and ketone bodies . This deficiency leads to intermittent ketoacidotic episodes, highlighting the compound’s impact on cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with thiolase enzymes, which catalyze the formation and degradation of carbon-carbon bonds in metabolic pathways . These enzymes facilitate the Claisen condensation and thiolytic degradation mechanisms, essential for the compound’s role in ketone body metabolism and amino acid catabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical for understanding its long-term effects on cellular function. Studies have shown that the compound’s stability can influence its efficacy in metabolic pathways, with degradation products potentially affecting cellular processes over time . Long-term in vitro and in vivo studies are necessary to fully elucidate these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports normal metabolic functions, while higher doses can lead to toxic effects and metabolic imbalances . Understanding the threshold and toxic dosages is crucial for its application in therapeutic settings.

Metabolic Pathways

This compound is involved in the metabolic pathways of ketone bodies and isoleucine catabolism. It interacts with enzymes such as acetoacetyl-CoA thiolase, which plays a pivotal role in these pathways . The compound’s involvement in these pathways affects metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its availability for metabolic processes . The transport mechanisms are essential for maintaining the compound’s functional roles in different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, where it participates in metabolic reactions . The compound’s activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its role in cellular metabolism and energy production.

特性

IUPAC Name |

2-methyl-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJINGJZAOJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946615 | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-59-4 | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)

![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)